REACTION_CXSMILES
|
[CH:1]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.C(O[K])(C)(C)C.[CH:14](Br)([Br:16])[Br:15].CCCCCC>CCCCC>[Br:15][C:14]1([Br:16])[CH:7]2[CH:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]2
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C1=CCCCCC1
|
Name
|
|
Quantity
|
671 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O[K]
|
Name
|
|
Quantity
|
52 mL
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
466 μL
|
Type
|
reactant
|
Smiles
|
C(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting dark-brown solution was stirred overnight at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then the solution was warmed to Room Temperature (RT)
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
was quenched with water (10 ml) and concentrated HCl until neutralization
|
Type
|
CUSTOM
|
Details
|
Layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with pentane (3×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic phases were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1(C2CCCCCC12)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |